molecular formula C18H18O2 B11724591 3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one

3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B11724591
M. Wt: 266.3 g/mol
InChI Key: XXXPDVBEABWMIF-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-isopropylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or ketones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation reactions can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated alcohols, ketones.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The compound may also interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-(4-methylphenyl)-1-phenylprop-2-en-1-one
  • 3-Hydroxy-3-(4-ethylphenyl)-1-phenylprop-2-en-1-one
  • 3-Hydroxy-3-(4-tert-butylphenyl)-1-phenylprop-2-en-1-one

Uniqueness

3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one is unique due to the presence of the isopropyl group on the aromatic ring. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar chalcones.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

3-hydroxy-3-phenyl-1-(4-propan-2-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O2/c1-13(2)14-8-10-16(11-9-14)18(20)12-17(19)15-6-4-3-5-7-15/h3-13,19H,1-2H3

InChI Key

XXXPDVBEABWMIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)O

Origin of Product

United States

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